1-(3-Bromobenzyl)pyrrolidine
Overview
Description
1-(3-Bromobenzyl)pyrrolidine is an organic compound with the molecular formula C11H14BrN It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 3-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-(3-Bromobenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrrolidine ring can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
1-(3-Bromobenzyl)pyrrolidine can be compared with other similar compounds such as:
1-(3-Chlorobenzyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
1-(3-Fluorobenzyl)pyrrolidine: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
1-(3-Methylbenzyl)pyrrolidine: The presence of a methyl group can affect the compound’s steric and electronic properties.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interactions with various molecular targets.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOHXSNZFGGNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586174 | |
Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168820-15-3 | |
Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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